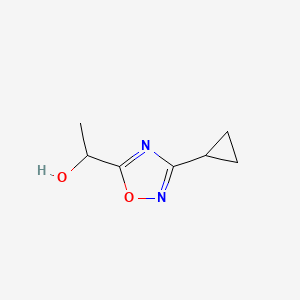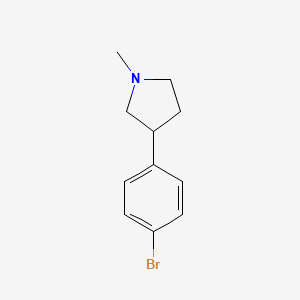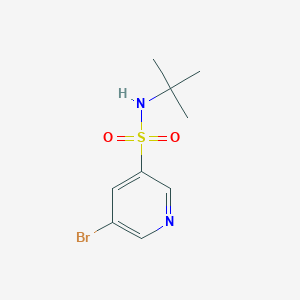
1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1342181-55-8 . It has a molecular weight of 154.17 g/mol . The IUPAC name for this compound is 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol .
Molecular Structure Analysis
The molecular formula of “1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol” is C7H10N2O2 . The InChI code for this compound is 1S/C7H10N2O2/c1-4(10)7-8-6(9-11-7)5-2-3-5/h4-5,10H,2-3H2,1H3 .Physical And Chemical Properties Analysis
“1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Medicine: Anticancer Properties
Oxadiazole derivatives, including 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol , have been explored for their potential anticancer properties. These compounds can interfere with the proliferation of cancer cells and may induce apoptosis. The unique structure of oxadiazoles allows them to interact with various biological targets, making them promising candidates for the development of new anticancer drugs .
Agriculture: Pesticide Development
In agriculture, oxadiazole compounds are utilized for their pesticidal properties. They can function as herbicides, insecticides, and fungicides. The application of 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol in this field could lead to the development of new, more effective pesticides that help protect crops from pests and diseases .
Material Science: High-Energy Materials
The high positive enthalpy of formation and density of oxadiazole rings make them suitable for the synthesis of high-energy materials. These materials are crucial in various applications, including explosives and propellants. The specific compound could contribute to advancements in the creation of such materials .
Pharmaceutical Chemistry: Drug Design
Oxadiazoles are essential motifs in drug discovery due to their bioisosteric properties. They can mimic the behavior of other functional groups in biological systems, which is valuable in the design of new drugs1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol could be used to create novel drugs with improved efficacy and reduced side effects .
Analytical Chemistry: Chromatographic Studies
In analytical chemistry, oxadiazoles can be used as standards or markers in chromatographic studies due to their distinct chemical properties. They can help in the identification and quantification of various substances within a mixture .
Chemical Synthesis: Organic Synthesis Intermediates
The oxadiazole ring is a versatile intermediate in organic synthesis. It can be used to construct complex molecules for various applications, including medicinal chemistry and material science. The compound 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol serves as a building block in the synthesis of more complex structures .
Biochemistry: Enzyme Inhibition
Some oxadiazole derivatives have shown the ability to inhibit enzymes that are crucial for the survival of pathogens. This makes them potential candidates for the development of new antibacterial and antiviral agents. Research into the enzyme inhibitory activity of 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol could lead to breakthroughs in treating infectious diseases .
Environmental Science: Pollution Remediation
Oxadiazoles may also play a role in environmental science, particularly in pollution remediation. Their chemical properties could be harnessed to break down pollutants or to create materials that absorb or neutralize harmful substances in the environment .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4(10)7-8-6(9-11-7)5-2-3-5/h4-5,10H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGJALLDFFTZIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B1373957.png)

![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1373960.png)



![4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole](/img/structure/B1373966.png)
![2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile](/img/structure/B1373968.png)


